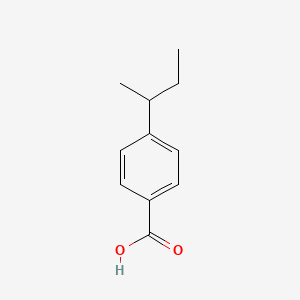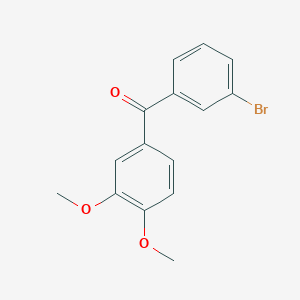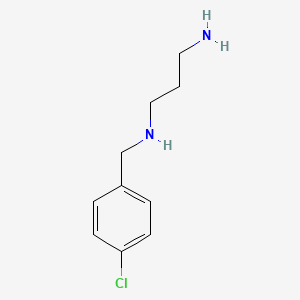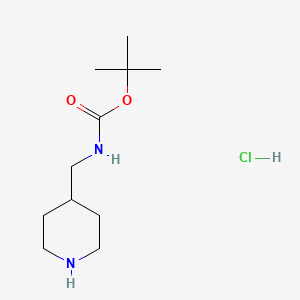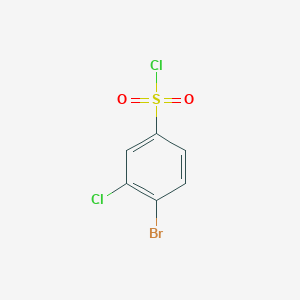
4-Bromo-3-chlorobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
The compound 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a di-substituted halogenated benzene derivative, where the benzene ring is modified with bromine and chlorine atoms as well as a sulfonyl chloride group. This structure is closely related to the compounds studied in the provided papers, which focus on the spectroscopic analysis and theoretical investigation of similar bromo-chlorobenzene derivatives .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, they offer insights into the molecular structure and properties of related compounds. The synthesis of such compounds typically involves halogenation reactions followed by sulfonation processes. The detailed synthesis would likely involve strategic placement of the halogen atoms on the benzene ring, followed by the introduction of the sulfonyl chloride group at the appropriate position .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride can be inferred from spectroscopic data such as FTIR and FT-Raman spectra. The papers discuss the use of density functional theory (DFT) to calculate the optimum molecular geometry and vibrational frequencies of similar compounds. These calculations help in understanding the molecular structure and the effect of substituents on the benzene ring .
Chemical Reactions Analysis
The reactivity of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride would be influenced by the presence of the sulfonyl chloride group, which is typically very reactive towards nucleophiles due to the presence of a good leaving group. The halogen atoms also play a significant role in the chemical behavior of the compound, potentially undergoing further substitution reactions. The papers provide a theoretical foundation for understanding such reactivity through the analysis of electronic properties and charge distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride can be deduced from the spectroscopic data provided in the papers. The FTIR and FT-Raman spectra give information about the vibrational modes, which are related to the physical properties of the compound. Theoretical calculations, such as those performed using DFT, can predict various properties like IR intensities, Raman activities, and depolarization ratios. Additionally, the molecular electrostatic potential (MEP) map and natural bond orbital (NBO) analysis can reveal information about the stability and charge distribution within the molecule, which are crucial for understanding its chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Industrial Potential
4-Bromo-3-chlorobenzene-1-sulfonyl chloride has been studied in various synthesis techniques due to its market potential and characteristic properties. Zhao Yu-ming (2004) focused on the industrialized productive technologies of similar compounds, highlighting the environmental considerations and potential improvements in traditional production methods from the perspective of cleaner production (Zhao Yu-ming, 2004).
Application in Drug Synthesis
This compound has been used in the synthesis of novel drug candidates. Aziz ur-Rehman et al. (2018) utilized a derivative of 4-chlorobenzene sulfonyl chloride in synthesizing new S-substituted derivatives for type II diabetes treatment, indicating the potential of these compounds in therapeutic applications (Aziz ur-Rehman et al., 2018).
Radical Bromination Studies
In a study by L. Quartara et al. (2006), the radical bromination of aromatic sulfonyl chlorides was investigated, highlighting the importance of solvent choice in improving yield and reproducibility. This research has implications for the development of new synthesis pathways involving compounds like 4-Bromo-3-chlorobenzene-1-sulfonyl chloride (L. Quartara et al., 2006).
Development of Clickable Reagents
Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, showcasing its potential as a tris-electrophile and its application in regioselective synthesis, thereby expanding the toolbox for chemical synthesis involving sulfonyl chlorides (Jing Leng & Hua-Li Qin, 2018).
Friedel-Crafts Sulfonylation
A study by S. Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, demonstrating enhanced reactivity and high yields in the reaction of benzene with sulfonyl chlorides. This research provides insights into innovative reaction media and catalysts for sulfonylation processes (S. Nara et al., 2001).
Synthesis of Sulfonyl Chlorides of Phenylboronic Acids
Research by P. Vedsø et al. (2004) involved the synthesis of sulfonyl chlorides from phenylboronic esters. This method holds potential for producing sulfonamides and cross-couplings, indicating the versatility of sulfonyl chlorides in organic synthesis (P. Vedsø et al., 2004).
Electrophilic Cyclization and Addition Reactions
A 2014 study by Ivaylo Ivanov et al. explored the electrophilic cyclization of 4-sulfinylated or 4-sulfonylated allenecarboxylates, demonstrating diverse reactions depending on the sulfur atom substituent. This study provides valuable information on the chemical behavior of sulfonylated compounds (Ivaylo Ivanov et al., 2014).
Improvement in Dye Intermediate Synthesis
Liang Yingtang (2010) reported on the improvement of dye intermediate synthesis using a bromide process. This study highlights the application of sulfonyl chlorides in the dye industry and the optimization of production processes (Liang Yingtang, 2010).
Eigenschaften
IUPAC Name |
4-bromo-3-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCFUWFJZQPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373597 | |
| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |
CAS RN |
874801-46-4 | |
| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



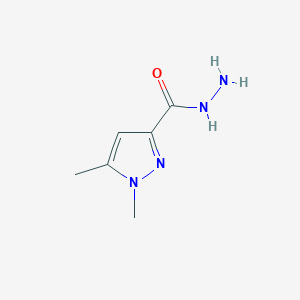


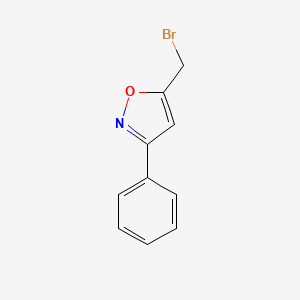
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)





